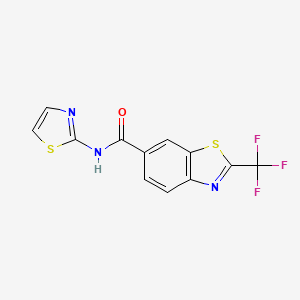

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Description

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl group at position 2 and a carboxamide linkage to a 1,3-thiazol-2-yl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole-carboxamide moiety may contribute to target binding and solubility modulation.

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F3N3OS2/c13-12(14,15)10-17-7-2-1-6(5-8(7)21-10)9(19)18-11-16-3-4-20-11/h1-5H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUNAACDCABGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC=CS3)SC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction parameters such as temperature, pressure, and pH, as well as the purification of the final product through techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could result in a halogenated or alkylated product .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the prominent applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of benzothiazole compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structural features of N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide contribute to its effectiveness in inhibiting bacterial growth.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have suggested that thiazole-based compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, the inhibition of securin activity has been linked to the effectiveness of these compounds in treating breast carcinoma .

Case Study: Inhibition of Cancer Cell Growth

A notable case study involved the synthesis and evaluation of various thiazole derivatives, including this compound. The study demonstrated that these compounds significantly reduced the viability of cancer cell lines in vitro, indicating their potential as therapeutic agents.

Agricultural Applications

Pesticidal Properties

Another significant application of this compound is in agriculture as a pesticide. Thiazole derivatives have been reported to exhibit insecticidal and fungicidal activities. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it effective against various agricultural pests.

Case Study: Efficacy Against Fungal Pathogens

In a study assessing the fungicidal activity of thiazole compounds, this compound was tested against common fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth compared to control groups, suggesting its potential use as a novel agricultural fungicide.

| Compound Name | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Fusarium spp. | 85% | |

| Thiazole Derivative Y | Aspergillus spp. | 78% |

Materials Science Applications

Polymer Chemistry

The unique properties of this compound make it suitable for applications in materials science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Composite Development

Research on polymer composites containing this compound revealed improved thermal resistance and mechanical strength compared to standard polymers. Such advancements could lead to the development of new materials for industrial applications.

Mechanism of Action

The mechanism by which N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Benzo[b]thiophene vs. Benzothiazole

- 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide ():

- Replaces benzothiazole with benzo[b]thiophene, altering electronic properties.

- Substituents: Chloro (position 3), fluoro (position 6), and nitro-thiazole carboxamide.

- Activity : Antimicrobial (48% yield, light yellow solid).

- Key Data : $ ^1H $ NMR (δ 8.83 ppm for aromatic protons), HRMS (m/z 357.9529) .

Imidazo[2,1-b]thiazole Derivatives ():

- Example: 5,6-dihydro-3-methyl-N-(1-methylethyl)-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b]thiazole-2-carboxamide hydrochloride .

- Features a fused imidazo-thiazole core, enhancing rigidity.

- Key Feature : Trifluoromethylphenyl group for improved receptor affinity.

Substituent Effects on Benzothiazole Derivatives

Trifluoromethyl vs. Halogen/Nitro Groups

- N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (): Substituents: Trifluoromethyl and cyano groups on the aryl ring. Data: $ ^1H $ NMR (δ 7.92 ppm for aromatic protons), EIMS (m/z 360.33) .

Piperazine-Linked Derivatives ():

- N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) :

Pharmacophore and Bioactivity

Antimicrobial Activity

Antitumor and Antiviral Potential

- Compound : Benzothiazole-pyrazole hybrids show HIV-1 protease inhibition and antitumor activity.

- Structural Insight : Dihedral angles (6.41–34.02°) between benzothiazole and aryl rings influence binding to enzymatic pockets .

Physicochemical and Structural Analysis

Crystallographic Data ()

- 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Dihedral angles: 6.51° (benzothiazole-pyrazole) and 34.02° (pyrazole-phenyl). Stabilized by π–π interactions (centroid distance: 3.707 Å) and C–H···π bonds. Implication: Target compound’s crystallinity may depend on similar non-covalent interactions .

NMR and Mass Spectrometry Trends

Biological Activity

N-(1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a benzothiazole structure, along with a trifluoromethyl group that enhances its pharmacological properties. The molecular formula is C₁₃H₈F₃N₃O₁S₂, and it has a molecular weight of approximately 345.34 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the ability of benzothiazole derivatives to inhibit the growth of various cancer cell lines, including breast carcinoma cells. The mechanism is believed to involve the inhibition of securin activity, which is crucial for cell cycle regulation and apoptosis .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. In vitro assays have shown that related benzothiazole derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer .

Antimicrobial Effects

This compound exhibits antimicrobial properties against several bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

- Inhibition of Tumor Growth : A study involving the administration of this compound to mice with induced breast tumors showed a significant reduction in tumor size compared to control groups. The compound's mechanism involved the modulation of apoptotic pathways .

- Metabolic Regulation : In models of non-insulin-dependent diabetes mellitus, this compound was observed to influence glucose metabolism positively. It appears to enhance insulin sensitivity and reduce blood glucose levels .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Securin : By inhibiting securin levels, the compound promotes apoptosis in cancer cells.

- Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Interaction with Biological Targets : The compound interacts with various proteins involved in disease pathways, altering cellular functions and contributing to its therapeutic effects .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzothiazole Derivatives | Contains benzothiazole ring | Anticancer activity |

| Thiazole Derivatives | Exhibits thiazole moiety | Antioxidant properties |

| Trifluoromethyl Compounds | Incorporates trifluoromethyl group | Enhanced pharmacological effects |

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves condensation reactions between benzothiazole and thiazole precursors. Key steps include:

- Precursor Activation : Use of hydrazine derivatives or substituted amines to functionalize the benzothiazole core (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole in analogous compounds) .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency, as seen in similar benzothiazole carboxamide syntheses .

- Temperature Control : Optimized yields are achieved at 60–65°C for 2.5 hours, minimizing side reactions .

- Purification : Column chromatography or recrystallization ensures high purity, critical for downstream biological assays .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR verify regioselectivity and substituent positioning. For example, NMR peaks at δ 8.08–8.83 ppm confirm aromatic protons in related benzothiazole carboxamides .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 357.9529 in nitazoxanide analogues) .

- X-ray Crystallography : Resolves bond lengths and dihedral angles, as demonstrated in studies of fluorinated benzothiazole derivatives (e.g., centroid-to-centroid distances for π–π interactions) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

- Functional Group Substitution : Replace the trifluoromethyl group with halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impacts on bioactivity. Fluorine substitution, as in N-(6-fluoro-1,3-benzothiazol-2-yl) derivatives, enhances membrane permeability .

- In Vitro Assays : Test modified analogues against target enzymes (e.g., HIV-1 protease) or cancer cell lines (e.g., MCF-7), using IC values to quantify potency .

- Computational Docking : Pair experimental data with molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like kinases or microbial enzymes .

Advanced: What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Purity Validation : Ensure ≥95% purity via HPLC or NMR before bioassays. Impurities in N-(6-bromobenzo[d]thiazol-2-yl) analogues skewed cytotoxicity results in early studies .

- Standardized Assay Conditions : Replicate experiments under controlled pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

- Orthogonal Validation : Combine in vitro results with in silico predictions (e.g., molecular dynamics simulations) to confirm mechanism-of-action hypotheses .

Advanced: How do computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Tools like Schrödinger Suite or GOLD predict binding modes. For example, fluorobenzothiazole derivatives show strong hydrogen bonding with kinase ATP-binding pockets .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the carboxamide group) required for antimicrobial activity, as seen in nitazoxanide-based analogues .

- Free Energy Calculations : Use MM/GBSA to estimate binding energies, correlating with experimental IC values for structure-based optimization .

Advanced: How does the compound’s stability under varying conditions affect experimental outcomes?

Methodological Answer:

- Solvent Stability : Avoid prolonged exposure to DMF, which can degrade the thiazole ring. Use DCM or acetonitrile for long-term storage .

- Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA). Related compounds show stability up to 150°C, but degrade rapidly above 200°C .

- Photostability : Protect from UV light to prevent photodegradation of the benzothiazole core, as observed in fluorinated analogues .

Advanced: What crystallographic techniques elucidate its molecular interactions in solid-state studies?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve non-covalent interactions (e.g., C–H···π and π–π stacking) that stabilize crystal packing, as seen in N-(6-fluorobenzo[d]thiazol-2-yl) derivatives .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···N interactions in thiazole-thiadiazole hybrids) to guide co-crystal design for enhanced solubility .

Advanced: How can metabolic stability be assessed to improve pharmacokinetic profiles?

Methodological Answer:

- Microsomal Incubations : Use liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance. Fluorine substitution in benzothiazoles reduces oxidative metabolism .

- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 to predict drug-drug interaction risks. Thiazole carboxamides often show moderate CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.